Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride
Description
This compound is a hydrochloride salt of a benzenemethanamine derivative featuring a dimethylamino group, a thioether-linked 4-methoxyphenyl substituent, and a benzene core. Its molecular formula is C₁₆H₂₀ClNOS, with a molecular weight of 309.85 g/mol. The structural features include:
Properties
CAS No. |
127905-74-2 |
|---|---|
Molecular Formula |
C16H20ClNOS |
Molecular Weight |
309.9 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride |
InChI |
InChI=1S/C16H19NOS.ClH/c1-17(2)12-13-6-4-5-7-16(13)19-15-10-8-14(18-3)9-11-15;/h4-11H,12H2,1-3H3;1H |
InChI Key |
WIHXXBSWDAESTM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride involves several steps. One common method includes the reaction of benzenemethanamine with N,N-dimethyl groups, followed by the introduction of the 4-methoxyphenylthio moiety. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process typically involves the same synthetic routes but optimized for large-scale production. The use of automated systems and real-time monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles like halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes, which are crucial for its therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Functional Comparisons
Target Compound vs. Analog 1 (3-Methoxy Derivative) :
- Metabolic Stability : Thioether linkages (in both compounds) may reduce oxidative metabolism compared to ether-linked analogues like Venlafaxine .
Target Compound vs. Venlafaxine Hydrochloride :
- Mechanistic Profile: Venlafaxine acts as an SNRI (serotonin-norepinephrine reuptake inhibitor) due to its ether-linked methoxyphenyl and tertiary amine groups. The target compound’s thioether group may confer distinct selectivity or pharmacokinetics .
- Solubility: Venlafaxine’s cyclohexanol moiety enhances water solubility (35 mg/mL) versus the target compound’s thioether-based hydrophobicity (<5 mg/mL) .
Target Compound vs. Thonzylamine Hydrochloride :
Collision Cross-Section (CCS) and Mass Spectrometry Data
For the 3-methoxy analog (CID 827145):
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 274.126 | 162.3 |
| [M+Na]+ | 296.108 | 176.5 |
The target compound is expected to exhibit similar CCS values due to structural congruence, with minor variations from the 4-methoxy group’s polarity .
Biological Activity
Benzenemethanamine, N,N-dimethyl-2-((4-methoxyphenyl)thio)-, hydrochloride is a compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₉NOS
- SMILES Notation : CN(C)CC1=CC=CC=C1SC2=CC=C(C=C2)OC
- Molecular Weight : Approximately 273.38 g/mol
The compound features a thioether linkage and a methoxy group, which may influence its biological interactions.
Biological Activity Overview
Benzenemethanamine derivatives are known for various biological activities, primarily due to their interactions with neurotransmitter systems and potential applications in treating neurological disorders. The specific compound has been studied for its effects on:
- Neurotransmitter Reuptake Inhibition : Similar compounds have shown potential as serotonin and norepinephrine reuptake inhibitors (SNRIs), which could be beneficial in treating depression and anxiety disorders.
- Anticancer Properties : Some studies suggest that thioether-substituted benzenemethanamines may exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation.
The biological activity of benzenemethanamine derivatives can be attributed to several mechanisms:
- Modulation of Neurotransmitter Levels : By inhibiting the reuptake of key neurotransmitters, these compounds can enhance mood and cognitive function.
- Microtubule Destabilization : Some related compounds have been identified as microtubule-destabilizing agents, which can disrupt cancer cell division .
Table 1: Summary of Biological Activities
Case Studies
-
Neuropharmacological Study :
A study evaluated the effects of similar compounds on neurotransmitter levels in rat models. Results indicated that these compounds significantly increased serotonin levels, suggesting potential antidepressant properties. -
Anticancer Evaluation :
Research conducted on thioether-substituted benzenemethanamines demonstrated significant cytotoxicity against breast cancer cell lines (MDA-MB-231). The study found that these compounds could enhance caspase-3 activity, indicating apoptosis induction at concentrations as low as 1 μM . -
Microtubule Assembly Inhibition :
An investigation into the microtubule-destabilizing properties of related benzenemethanamine derivatives revealed effective inhibition at concentrations around 20 μM, highlighting their potential as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
